molecular formula C9H6O B1214465 Phenylpropiolaldehyde CAS No. 2579-22-8

Phenylpropiolaldehyde

Cat. No. B1214465
CAS RN: 2579-22-8
M. Wt: 130.14 g/mol
InChI Key: IDASOVSVRKONFS-UHFFFAOYSA-N
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Description

Phenylpropiolaldehyde is a chemical compound that serves as an important intermediate in the synthesis of various organic compounds. It is known for its involvement in diverse chemical reactions and serves as a precursor for many pharmaceuticals and fine chemicals.

Synthesis Analysis

Phenylpropiolaldehyde can be synthesized through various chemical routes. One efficient method involves the microwave-assisted synthesis of substituted 3-phenylpropionic acids from benzaldehydes, showcasing a rapid and efficient process (Sharma et al., 2003). Another route is the direct synthesis of indolizine-1-carbaldehydes from phenylpropiolaldehyde and pyridinium ylides, demonstrating a wide substrate scope and mild reaction conditions (Gao et al., 2016).

Molecular Structure Analysis

The molecular structure and conformation of phenylpropiolaldehyde and its derivatives have been explored through ab initio calculations, revealing the most stable conformation and the relevance of CH/π and CH/O interactions in its stereochemistry (Takahashi et al., 2002).

Chemical Reactions and Properties

Phenylpropiolaldehyde undergoes various chemical reactions, highlighting its versatility. For instance, it is used in the synthesis of 3-carbamoyl-2-phenylpropionaldehyde, a potential intermediate in drug metabolism with significant in vitro reactivity (Thompson et al., 1996). Its reactivity towards different reagents under various conditions can lead to a wide range of chemical transformations.

Physical Properties Analysis

The infrared spectrum, structural, and optical properties of derivatives of phenylpropiolaldehyde have been analyzed, offering insights into its behavior and interaction with light (Mary et al., 2015). This research aids in understanding the physical characteristics of phenylpropiolaldehyde and its derivatives, which is crucial for their application in various fields.

Chemical Properties Analysis

The chemical properties of phenylpropiolaldehyde derivatives, such as propiolamidines, have been studied, revealing their reactivity and potential routes to synthesize heterocyclic compounds (Fujita et al., 1972). Additionally, the catalyzed transformation of cinnamaldehyde to 3-phenylpropionic acid highlights the chemical modifications phenylpropiolaldehyde can undergo (De Vries et al., 1998).

Scientific Research Applications

1. Synthesis of Indolizine-1-carbaldehydes

Phenylpropiolaldehyde is used in the efficient one-step synthesis of indolizine-1-carbaldehydes. This process involves a 1,3-dipolar cycloaddition with pyridinium ylides, offering a straightforward method under mild conditions for producing functionalized indolizines (Gao et al., 2016).

2. Synthesis of Furan Derivatives

A novel three-component domino reaction involving phenylpropiolaldehyde, 1,3-dicarbonyl compounds, and aromatic amine or aliphatic acid has been developed for the synthesis of furan derivatives. This metal-free approach effectively constructs C–O and C–N bonds, providing access to various bioactive furans (Guo et al., 2016).

3. Microwave-Assisted C–N and C–S Bond-Forming Reactions

Phenylpropiolaldehyde is involved in microwave-assisted C–N and C–S bond-forming reactions. A three-component reaction of 3-phenylpropiolaldehyde, pyridin-2-amines, and thiols under microwave irradiation provides an efficient approach for the formation of sulfoether-decorated imidazo[1,2-a]pyridines (Zhan et al., 2015).

4. Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridines

In the synthesis of imidazo[1,2-a]pyridines, phenylpropiolaldehyde is used in a microwave-assisted solvent-free three-component reaction with pyridin-2-amine and alcohol. This process is catalyzed by TsOH under solvent-free conditions, offering a functional and efficient method (Zhang & Jiang, 2015).

Safety And Hazards

Phenylpropiolaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It’s advised to avoid breathing its mist or vapors, and to use it only in well-ventilated areas or outdoors . In case of skin contact, it’s recommended to wash with plenty of soap and water .

properties

IUPAC Name

3-phenylprop-2-ynal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6O/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDASOVSVRKONFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80180455
Record name Phenylpropynal
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Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylpropiolaldehyde

CAS RN

2579-22-8
Record name Phenylpropynal
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Record name Phenylpropynal
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Record name Phenylpropiolaldehyde
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Record name Phenylpropynal
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Record name Phenylpropiolaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
319
Citations
T Gao, X Chen, L Jiang, M Wu, H Guo… - European Journal of …, 2016 - Wiley Online Library
An efficient and one‐step synthesis of indolizine‐1‐carbaldehydes from phenylpropiolaldehyde and pyridinium ylides was developed. The elegant methodology afforded functionalized …
IN Domnin, EF Zhuravleva, VL Serebrov… - Chemistry of …, 1978 - Springer
Two isomeric pyrazolenines — 4-formyl-3,3,5-triphenylpyrazolenine and 5-formyl-3,3,4-triphenylpyrazolenine — are formed as a result of the reaction of diphenyl-diazomethane with …
Number of citations: 3 link.springer.com
AV Eremeev, DA Tikhomirov, VA Tyusheva… - Chemistry of …, 1978 - Springer
It is shown that hydrazones of phenylpropiolaldehyde are formed in the reaction of an acetylenic α-aziridinylcarbinol — 1-hydroxy-1-aziridinyl-3-phenyl-2-propyne — with hydrazine and …
Number of citations: 2 link.springer.com
JC Sheehan, CA Robinson - Journal of the American Chemical …, 1951 - ACS Publications
… synthesized (90%) from hydrazoic acid and phenylpropiolaldehyde. The reaction of phenyl azide with phenylpropiolaldehyde resulted in a mixture from which l,5-diphenyl-l,2,3-triazole-…
Number of citations: 66 pubs.acs.org
YW Kang, YJ Cho, KY Ko, HY Jang - Catalysis Science & Technology, 2015 - pubs.rsc.org
… , phenylpropiolaldehyde, 1b, and N-formyl morpholine were all observed, and phenylpropiolaldehyde was … Compound 1a was completely oxidized to phenylpropiolaldehyde …
Number of citations: 17 pubs.rsc.org
KM Ko, SG Kim - Molbank, 2016 - mdpi.com
An aza-Michael/Michael cascade reaction of 2-((E)-2-nitrovinyl)-N-tosylbenzenamine with 3-phenylpropiolaldehyde catalyzed by pyrrolidine has produced a new compound, 1,4-dihydro…
Number of citations: 5 www.mdpi.com
X Shi, Y Lin, J Wei, L Zhao, P Guo, H Cao… - Organic Chemistry …, 2023 - pubs.rsc.org
By utilizing the dual reactivity function of N-aminopyridinium ylides, we developed a direct [3 + 2]-cycloaddition of N-aminopyridinium ylides and ynals to build the pyrazolo[1, 5-a]…
Number of citations: 2 pubs.rsc.org
A Ghosh, R Hegde, VB Makane, B Sridhar… - Organic & …, 2019 - pubs.rsc.org
… of 3-phenylpropiolaldehyde bearing various substituents in reactions with 2a using MeOH as a nucleophile. Phenylpropiolaldehyde … , while 2-fluoro phenylpropiolaldehyde furnishes an …
Number of citations: 5 pubs.rsc.org
XY Miao, YJ Hu, FR Liu, YY Sun, D Sun, AX Wu… - Molecules, 2022 - mdpi.com
… To evaluate our idea, we chose 3-methyl-1-phenyl-1H-pyrazol-5-amine (1a) and 3-phenylpropiolaldehyde (2a) as the model substrates for the optimization of the conditions. Through …
Number of citations: 3 www.mdpi.com
A Li, J Zhao, C Zhang, Q Jiang, B Zhu… - The Journal of Organic …, 2022 - ACS Publications
… To demonstrate the synthetic utility of the Lewis acid-promoted cyclization reaction, a gram-scale experiment was performed using benzamide 1a, 3-phenylpropiolaldehyde 2a and …
Number of citations: 4 pubs.acs.org

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